Propanethioic acid, S-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanethioic acid, S-(phenylmethyl) ester is an organic compound with the molecular formula C10H12OS It is a thioester, which means it contains a sulfur atom bonded to an acyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanethioic acid, S-(phenylmethyl) ester can be synthesized through the reaction of propanethioic acid with benzyl alcohol in the presence of a dehydrating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propanethioic acid, S-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol and propanethioic acid.
Substitution: Various thioester derivatives depending on the nucleophile used.
Scientific Research Applications
Propanethioic acid, S-(phenylmethyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: It can be used in the study of enzyme mechanisms, particularly those involving thioester intermediates.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanethioic acid, S-(phenylmethyl) ester involves its interaction with molecular targets through its thioester group. The sulfur atom can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Propanethioic acid, S-(2-methylpropyl) ester
- Propanethioic acid, 2,3-dihydroxy-, S-(phenylmethyl) ester
Uniqueness
Propanethioic acid, S-(phenylmethyl) ester is unique due to its specific structure, which includes a benzyl group attached to the sulfur atom. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other thioesters.
Properties
CAS No. |
22786-75-0 |
---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
S-benzyl propanethioate |
InChI |
InChI=1S/C10H12OS/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
HVQYODLLQPXQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.